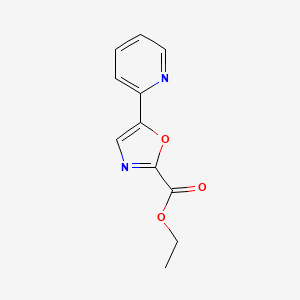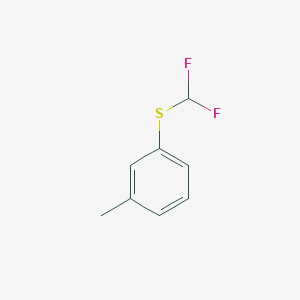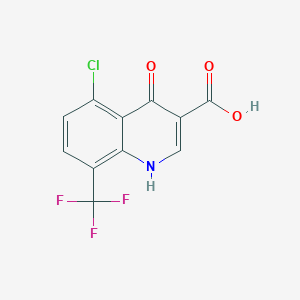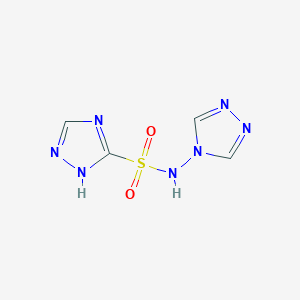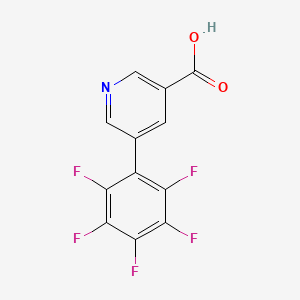
3-Bromo-6-chloro-2-fluorophenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-fluorophenylacetylene: is an aromatic compound with the molecular formula C8H3BrClF It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms at the 3, 6, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-6-chloro-2-fluorophenylacetylene can be achieved through several methods. One common approach involves the Sonogashira coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-6-chloro-2-fluorophenylacetylene can undergo nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products:
Substitution Reactions: The major products are substituted phenylacetylenes with various functional groups replacing the halogen atoms.
Oxidation Reactions: Oxidized derivatives such as phenylacetic acids or ketones can be formed.
Reduction Reactions: Hydrogenated derivatives, including partially or fully saturated phenylacetylenes, are the major products.
Scientific Research Applications
Chemistry:
3-Bromo-6-chloro-2-fluorophenylacetylene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules .
Medicine:
Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities .
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluorophenylacetylene depends on its specific applicationThe presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets .
Molecular Targets and Pathways:
Comparison with Similar Compounds
3-Bromo-6-chloro-2-fluorobenzaldehyde: This compound is structurally similar but contains an aldehyde group instead of an acetylene group.
3-Bromo-6-chloro-2-fluorophenylmethanol: This compound has a hydroxyl group in place of the acetylene group.
Uniqueness:
3-Bromo-6-chloro-2-fluorophenylacetylene is unique due to the presence of the acetylene group, which imparts distinct reactivity and chemical properties. The combination of bromine, chlorine, and fluorine atoms also contributes to its unique electronic and steric characteristics, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H3BrClF |
|---|---|
Molecular Weight |
233.46 g/mol |
IUPAC Name |
1-bromo-4-chloro-3-ethynyl-2-fluorobenzene |
InChI |
InChI=1S/C8H3BrClF/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |
InChI Key |
HEUAQYONGOADKY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


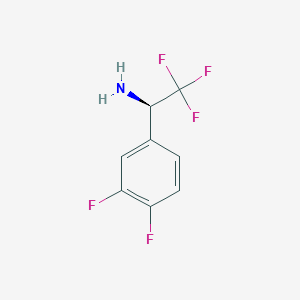
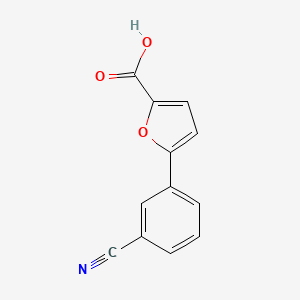
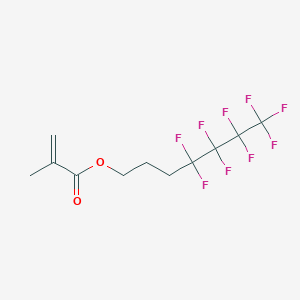
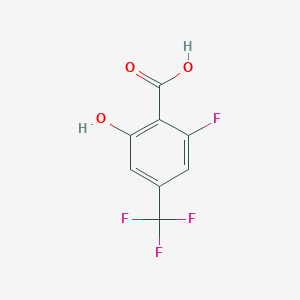
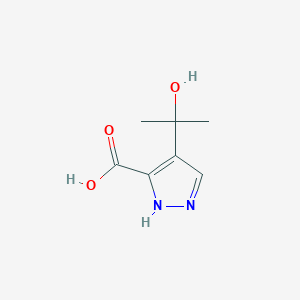
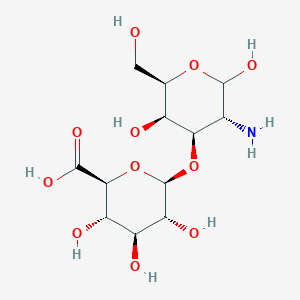
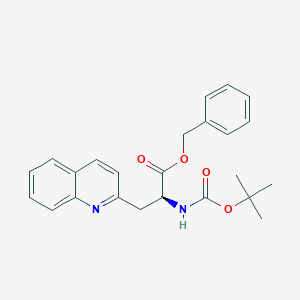
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
